molecular formula C20H13ClF3N3O3S B2562292 Lp-PLA2-IN-3

Lp-PLA2-IN-3

Cat. No.: B2562292
M. Wt: 467.8 g/mol
InChI Key: GADGQEKPNKSGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lp-PLA2-IN-3 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, making it a target for therapeutic interventions in cardiovascular diseases .

Scientific Research Applications

Lp-PLA2-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Lp-PLA2-IN-3 acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is associated with the formation of atherosclerotic plaques. By inhibiting this enzyme, this compound can potentially reduce the risk of atherosclerosis .

Safety and Hazards

While specific safety and hazard information for Lp-PLA2-IN-3 is not available, it’s important to note that any new drug or compound must undergo rigorous testing to ensure its safety before it can be approved for use .

Future Directions

Lp-PLA2 inhibitors like Lp-PLA2-IN-3 have potential in the treatment of atherosclerosis . Future research will likely focus on further understanding the role of Lp-PLA2 in atherosclerosis and how inhibitors like this compound can be used to treat this condition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lp-PLA2-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibitory profile and its potential applications in both therapeutic and diagnostic fields. Its ability to modulate inflammatory responses and prevent plaque formation sets it apart from other similar compounds.

Properties

IUPAC Name

4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGQEKPNKSGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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